molecular formula C19H14FN5O2 B11407975 {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(furan-2-yl)methanone

{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(furan-2-yl)methanone

Cat. No.: B11407975
M. Wt: 363.3 g/mol
InChI Key: YEPOSLFYIVGVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-FLUOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan-2-carbonyl group, a pyridin-3-yl group, and a 1,2,4-triazol-5-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the 1,2,4-triazole core, followed by the introduction of the fluorophenyl, furan-2-carbonyl, and pyridin-3-yl groups through various coupling reactions. Key steps may include:

    Formation of the 1,2,4-triazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

    Introduction of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction using a fluorobenzyl halide.

    Attachment of the furan-2-carbonyl group: This step may involve an acylation reaction using furan-2-carbonyl chloride.

    Incorporation of the pyridin-3-yl group: This can be achieved through a Suzuki-Miyaura coupling reaction using a pyridin-3-yl boronic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, or other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups may make this compound useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its target enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE will depend on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved will vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-CHLOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE
  • N-[(4-BROMOPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE
  • N-[(4-METHOXYPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE

Uniqueness

The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C19H14FN5O2

Molecular Weight

363.3 g/mol

IUPAC Name

[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C19H14FN5O2/c20-15-7-5-13(6-8-15)11-22-19-23-17(14-3-1-9-21-12-14)24-25(19)18(26)16-4-2-10-27-16/h1-10,12H,11H2,(H,22,23,24)

InChI Key

YEPOSLFYIVGVDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.